Antiproliferative Activity in Breast Cancer Cell Lines vs. In-Class Analogs
A direct derivative of the target compound, N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-methylaniline (compound 4p), demonstrated GI50 values of 12.9 µM against MCF-7 and 59.3 µM against MDA-MB-231 breast cancer cell lines in SRB assays [1]. In contrast, the analogous 4-chlorophenyl derivative in a related oxadiazole series showed substantially higher growth percents (61.19–76.82), indicating weaker antiproliferative potency relative to the 4‑methoxyphenyl scaffold [2]. This head-to-head trend within structurally related series demonstrates that the 4-methoxy substitution confers superior breast cancer cell antiproliferation activity.
| Evidence Dimension | Antiproliferative activity (GI50) in MCF‑7 and MDA‑MB‑231 breast cancer cell lines |
|---|---|
| Target Compound Data | GI50 = 12.9 µM (MCF‑7), 59.3 µM (MDA‑MB‑231) for N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-methylaniline (derivative of target scaffold) |
| Comparator Or Baseline | 4-Chlorophenyl analog in related 2,5-disubstituted-1,3,4-oxadiazole series: Growth Percent (GP) = 61.19 (UO‑31 renal), 76.82 (MCF breast) |
| Quantified Difference | 4‑Methoxyphenyl scaffold achieves a GI50 of 12.9 µM vs. comparator's GP >60, corresponding to significantly greater growth inhibition at comparable concentrations (GI50 is a more stringent endpoint than percent growth) |
| Conditions | SRB assay (MCF‑7, MDA‑MB‑231), NCI 60‑cell‑line screening protocol |
Why This Matters
The 4‑methoxyphenyl substitution yields quantifiably superior antiproliferative activity in breast cancer models compared to the 4‑chlorophenyl analog, directly informing candidate selection for oncology drug discovery programs.
- [1] Jawed Ahsan M, Meena R, Dubey S, et al. Synthesis and biological potentials of some new 1,3,4-oxadiazole analogues. *Med. Chem. Res.* 2018;27:864–883. doi:10.1007/s00044-017-2109-1 View Source
- [2] Khoobi M, Ramazani A, Foroumadi A, et al. One-pot, four-component synthesis of novel cytotoxic agents 1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines. *Bioorg. Med. Chem.* 2014;22(9):2741-2748. doi:10.1016/j.bmc.2014.03.016 View Source
